Hippuryl-Phe-Arg-OH
Overview
Description
Hippuryl-Phe-Arg-OH is a synthetic peptide that has garnered attention for its role as a substrate in enzymatic studies, particularly those involving angiotensin-converting enzyme (ACE). This compound is composed of three amino acids: hippuric acid, phenylalanine, and arginine. It is often used in biochemical assays to study enzyme kinetics and inhibition, making it a valuable tool in both academic and industrial research.
Mechanism of Action
Biochemical Pathways
The inhibition of ACE by Hippuryl-Phenylalanyl-Arginine affects the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid balance . By inhibiting ACE, this compound prevents the formation of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Result of Action
The primary molecular effect of Hippuryl-Phenylalanyl-Arginine is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a decrease in blood pressure . At the cellular level, this can lead to changes in the function of cells in the cardiovascular system, particularly in the blood vessels and heart.
Action Environment
The action of Hippuryl-Phenylalanyl-Arginine can be influenced by various environmental factors. For instance, the availability of arginine in the environment can affect the formation and action of this compound . Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of Hippuryl-Phenylalanyl-Arginine
Biochemical Analysis
Biochemical Properties
Hippuryl-phenylalanyl-arginine plays a crucial role in biochemical reactions as a substrate for carboxypeptidase B. Carboxypeptidase B is an enzyme that catalyzes the hydrolysis of the C-terminal arginine or lysine residues from polypeptides. The interaction between hippuryl-phenylalanyl-arginine and carboxypeptidase B involves the binding of the substrate to the active site of the enzyme, leading to the cleavage of the peptide bond and the release of the terminal arginine residue . This interaction is essential for studying the enzyme’s specificity and catalytic efficiency.
Molecular Mechanism
The molecular mechanism of hippuryl-phenylalanyl-arginine involves its binding to the active site of carboxypeptidase B. The enzyme recognizes the specific sequence of the tripeptide and catalyzes the hydrolysis of the peptide bond between phenylalanine and arginine. This reaction results in the release of free arginine and the formation of hippuryl-phenylalanine. The binding interactions between hippuryl-phenylalanyl-arginine and carboxypeptidase B are characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hippuryl-phenylalanyl-arginine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). The reaction is carried out under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of hippuryl-phenylalanyl-arginine may involve solid-phase peptide synthesis (SPPS). This method allows for the automated and efficient assembly of the peptide chain on a solid resin support. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the large-scale production of high-purity peptide.
Chemical Reactions Analysis
Types of Reactions
Hippuryl-Phe-Arg-OH can undergo various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage.
Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water, often catalyzed by enzymes such as peptidases.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Enzymatic Cleavage: ACE can hydrolyze hippuryl-phenylalanyl-arginine to release hippuric acid and phenylalanyl-arginine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with peptidases at physiological pH and temperature.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Enzymatic Cleavage: Conducted in buffered solutions at optimal pH and temperature for ACE activity.
Major Products
Hydrolysis: Yields individual amino acids or smaller peptide fragments.
Oxidation: Produces oxidized derivatives of phenylalanine.
Enzymatic Cleavage: Results in hippuric acid and phenylalanyl-arginine.
Scientific Research Applications
Hippuryl-Phe-Arg-OH is widely used in scientific research due to its role as a substrate for ACE. Its applications include:
Biochemistry: Used in enzyme kinetics studies to understand the catalytic mechanism of ACE.
Pharmacology: Employed in the screening of ACE inhibitors, which are potential therapeutic agents for hypertension and cardiovascular diseases.
Medicine: Utilized in diagnostic assays to measure ACE activity in biological samples.
Industry: Applied in the development of functional foods and nutraceuticals with ACE inhibitory properties.
Comparison with Similar Compounds
Hippuryl-Phe-Arg-OH is similar to other ACE substrates such as hippuryl-histidyl-leucine and hippuryl-phenylalanyl-alanine. it is unique in its specific amino acid sequence, which influences its binding affinity and hydrolysis rate by ACE.
Similar Compounds
Hippuryl-histidyl-leucine: Another commonly used ACE substrate with a different amino acid sequence.
Hippuryl-phenylalanyl-alanine: Similar to hippuryl-phenylalanyl-arginine but with alanine instead of arginine.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993899 | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73167-83-6 | |
Record name | Hippuryl-phenylalanyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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